molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

Cat. No. B1141031
CAS RN: 1216562-43-4
M. Wt: 223.64
InChI Key:
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Description

2-Amino-dipyrido [1,2-a:3’2’-d]imidazole (ADI) is a heterocyclic amine that is found in meats and fish .


Synthesis Analysis

The synthesis of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride involves various chemical reactions. It has a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol . The compound is also known by other names such as 1,3,8-triazatricyclo [7.4.0.02,7]trideca-2 (7),3,5,8,10,12-hexaen-4-amine;hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride can be represented by the InChI string: InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10 (13-8)14-6-2-1-3-9 (14)12-7;/h1-6H, (H2,11,13);1H . The compound has a molecular formula of C10H9ClN4 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been found to be highly mutagenic in the Ames test .


Physical And Chemical Properties Analysis

The compound has a melting point of 300°C and a boiling point of 308.15°C (rough estimate). Its density is estimated to be 1.2729 .

Scientific Research Applications

DNA Interaction Studies

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride and its analogs have been used in studies to understand their interaction with DNA . These compounds have shown a high affinity to DNA, which was demonstrated by fluorescence spectroscopic studies and by their effects in raising the melting temperature ™ of DNA .

Mutagenicity Research

This compound has been shown to be mutagenic in the Ames test . The Ames test is a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Carcinogenicity Studies

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is a potent muta-carcinogen . It has been isolated from a pyrolysate of L-glutamic acid . Studies have been conducted to understand the carcinogenic properties of this compound.

Synthesis of New Analogues

New dimeric analogs of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride have been synthesized for further studies . These analogs are used to understand the properties and potential applications of this compound.

Exposure Studies in Humans

Studies have been conducted to investigate the exposure of humans to 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride . These studies have compared the plasma levels of the carcinogens in normal subjects with those in uremic patients in which a higher incidence of malignancy has been reported .

Uremia Research

Research has been conducted to understand the accumulation of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride in plasma of patients with uremia . These studies have shown that significant amounts of this compound can be detected in plasma of all uremic patients even after 1 month of hemodialysis treatments .

Safety and Hazards

The compound is highly mutagenic and is found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .

Future Directions

There is ongoing research into the exposure of humans to 2-amino-6-methyldipyrido imidazole and its potential health effects .

Mechanism of Action

Target of Action

The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .

Mode of Action

Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .

Biochemical Pathways

It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.

Pharmacokinetics

It has been suggested that one of the excretory pathways of this compound is via the kidney .

Result of Action

The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .

Action Environment

The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride involves the reaction of 2-Aminodipyrido[1,2-a:3',2-D]imidazole with hydrochloric acid in the presence of 13C labeled starting materials.", "Starting Materials": [ { "name": "2-Aminodipyrido[1,2-a:3',2-D]imidazole", "amount": "1 equivalent" }, { "name": "Hydrochloric acid", "amount": "excess" }, { "name": "13C labeled starting materials", "amount": "appropriate amount" } ], "Reaction": [ "To a solution of 2-Aminodipyrido[1,2-a:3',2-D]imidazole in a suitable solvent, add hydrochloric acid in excess.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with cold solvent and dry it under vacuum.", "The obtained product is 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride." ] }

CAS RN

1216562-43-4

Product Name

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

Molecular Formula

C₇¹³C₃H₉ClN₄

Molecular Weight

223.64

synonyms

Glu-P-2-13C3;  Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3;  Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; 

Origin of Product

United States

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